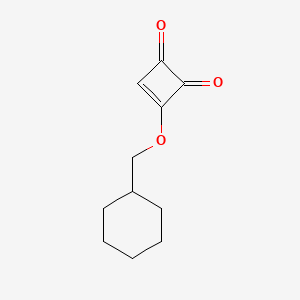
3-(Cyclohexylmethoxy)cyclobut-3-ene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclohexylmethoxy)cyclobut-3-ene-1,2-dione is a cyclobutene derivative known for its unique chemical structure and potential applications in various fields. This compound features a cyclobutene ring substituted with a cyclohexylmethoxy group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethoxy)cyclobut-3-ene-1,2-dione typically involves the reaction of cyclobutene-1,2-dione with cyclohexylmethanol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylmethoxy)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The cyclobutene ring allows for substitution reactions, where different functional groups can replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or specific acids/bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(Cyclohexylmethoxy)cyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Cyclohexylmethoxy)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of Mycobacterium tuberculosis ATP synthase, which is crucial for the bacterium’s energy production . The compound binds to the active site of the enzyme, disrupting its function and leading to the bacterium’s death.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxy-3-cyclobutene-1,2-dione: Known for its use in synthesizing chiral squaramides and other derivatives.
3,4-Diethoxy-3-cyclobutene-1,2-dione: Utilized in the production of squaric acid derivatives and other specialty chemicals.
3-amino-4-(propylamino)cyclobut-3-ene-1,2-dione: Studied for its potential biological activities.
Uniqueness
3-(Cyclohexylmethoxy)cyclobut-3-ene-1,2-dione stands out due to its unique cyclohexylmethoxy substitution, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
62920-86-9 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-(cyclohexylmethoxy)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C11H14O3/c12-9-6-10(11(9)13)14-7-8-4-2-1-3-5-8/h6,8H,1-5,7H2 |
InChI Key |
OWRZCNZYMXKUDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COC2=CC(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


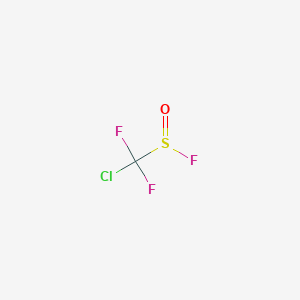
![2-Anilino-5-[phenyl(piperidin-1-yl)methyl]-1,3-thiazol-4(5H)-one](/img/structure/B14519722.png)
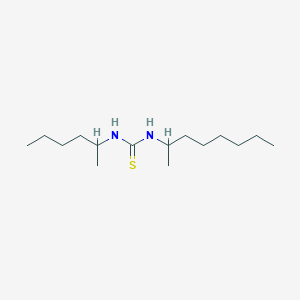


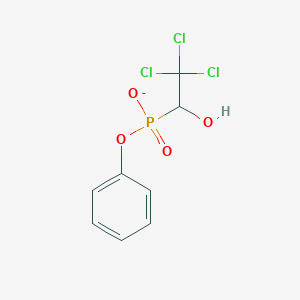
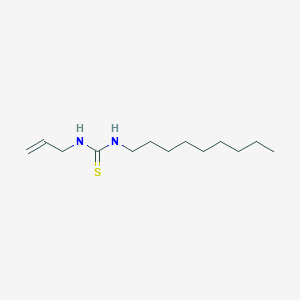
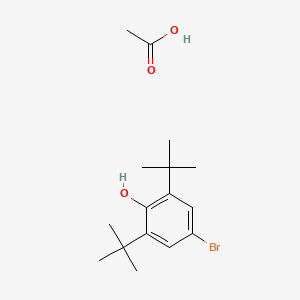
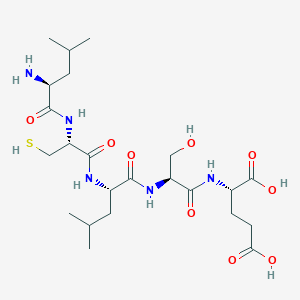
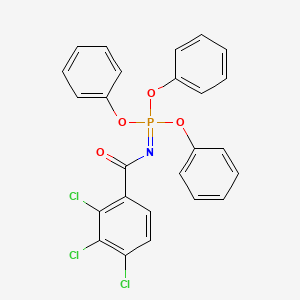
![2-Bromonaphtho[1,2-B]thiophene-3-carbaldehyde](/img/structure/B14519758.png)
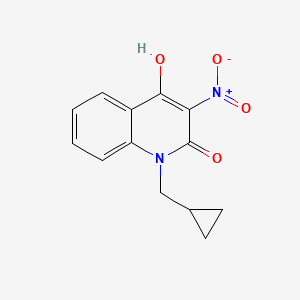
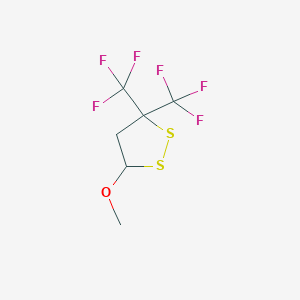
![1-[3-(2-Chlorophenoxy)-3-phenylpropyl]-2-methylpiperidine](/img/structure/B14519794.png)
